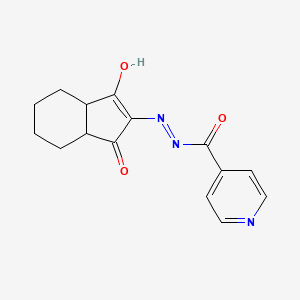![molecular formula C22H29ClN2O B12355410 N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 2749910-75-4](/img/structure/B12355410.png)
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic compound with a complex molecular structure. It is known for its significant applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The process includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a series of substitution reactions.
Acetylation: The final step involves the acetylation of the piperidine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide hydrochloride
- α-Methyl acetyl fentanyl
- β-Methylfentanyl acetyl analog
Uniqueness
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity, making it valuable for targeted research and applications.
Eigenschaften
CAS-Nummer |
2749910-75-4 |
|---|---|
Molekularformel |
C22H29ClN2O |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H |
InChI-Schlüssel |
QADTVOORADOJIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCC(CC1)N(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355328.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one](/img/structure/B12355332.png)
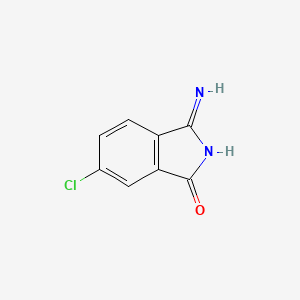
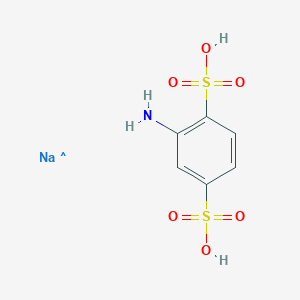

![(1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12355349.png)
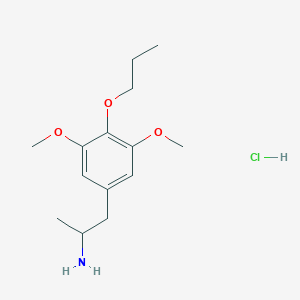

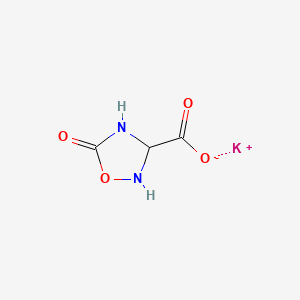
![2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12355384.png)
![5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355395.png)
![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)

